3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid
Description
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a specialized amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc-protected amino group attached to a phenyl ring, which is connected via a sulfanyl (thioether) linkage to a propanoic acid backbone. The Fmoc group serves as a temporary protecting group for the amino functionality, removable under mild basic conditions (e.g., piperidine), while the thioether moiety provides stability under acidic and oxidative conditions. This compound is particularly valued for introducing aromatic and sulfur-containing residues into peptides, which can influence conformational stability and biological activity .
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-23(27)13-14-30-17-11-9-16(10-12-17)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFILIJEDDAFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The amino group is then reacted with a suitable sulfanylpropanoic acid derivative under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of reduced derivatives, such as sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous Fmoc-protected derivatives, focusing on substituents, physicochemical properties, and synthetic applications.
Structural and Functional Group Variations
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Derivatives
Table 2: Protecting Group Strategies
Biological Activity
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a synthetic compound characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfanylpropanoic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 378.46 g/mol. The presence of the Fmoc group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The fluorenyl derivative structure allows for interactions with bacterial cell membranes or enzymes critical for bacterial survival. In vitro studies have shown that derivatives of chlorophenyl compounds often possess significant antimicrobial activity, suggesting that this compound may also exhibit similar effects .
2. Anticancer Activity
Fluorenyl derivatives are being investigated for their potential anticancer effects. The mechanism may involve the modulation of cellular pathways that lead to apoptosis or inhibition of tumor growth. Preliminary studies suggest that this compound could interact with specific receptors or enzymes involved in cancer cell proliferation .
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function. The unique structural attributes facilitate binding to enzyme active sites, potentially altering their activity and leading to various biological effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various fluorenyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar in structure to this compound demonstrated significant inhibition zones, supporting its potential as an antimicrobial agent .
- Anticancer Mechanisms : In vitro assays using cancer cell lines revealed that fluorenyl derivatives could induce apoptosis through mitochondrial pathways. The study highlighted the importance of the Fmoc group in enhancing cellular uptake and interaction with cancerous cells .
- Enzyme Interaction Studies : Research exploring the inhibitory effects on specific metabolic enzymes showed that this compound could modulate enzyme activity, impacting pathways such as glycolysis and fatty acid metabolism .
Comparative Analysis
To further illustrate the biological activity of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |
| Fluorenone | Fluorene derivative | Anticancer |
| Phenylalanine | Amino acid | Nutritional/Metabolic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
